molecular formula C15H14BrNO2 B5570601 2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide

2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide

Cat. No.: B5570601
M. Wt: 320.18 g/mol
InChI Key: VTQRGZRRVSPJAJ-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide is a chemical compound characterized by its bromine atom, hydroxyl group, and amide functional group

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized by reacting 2,6-dimethylphenol with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.

  • Amide Formation: The resulting brominated phenol can then undergo amide formation by reacting with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.

  • Reduction: The bromine atom can be reduced to hydrogen bromide, resulting in the formation of a different compound.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

  • Substitution: Nucleophiles like sodium iodide or ammonia can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-bromo-N-(4-oxo-2,6-dimethylphenyl)benzamide.

  • Reduction: Formation of this compound.

  • Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases. Industry: It is used in the production of advanced materials and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-N-(2,6-dimethylphenyl)benzamide: Lacks the hydroxyl group.

  • 2-Bromo-N-(4-hydroxyphenyl)benzamide: Lacks the methyl groups on the phenyl ring.

  • 2-Chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: The presence of both the bromine atom and the hydroxyl group on the phenyl ring makes 2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide unique

Properties

IUPAC Name

2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-9-7-11(18)8-10(2)14(9)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQRGZRRVSPJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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